molecular formula C7H10N2O B1429029 (6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol CAS No. 1330765-06-4

(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol

Cat. No. B1429029
CAS RN: 1330765-06-4
M. Wt: 138.17 g/mol
InChI Key: NVRFCMKWUJAVNV-UHFFFAOYSA-N
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Description

“(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol” is a chemical compound with the molecular formula C6H8N2. The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the α-C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .


Molecular Structure Analysis

The crystal structure of this compound at 100 K has monoclinic (P21/n) symmetry . The crystal cohesion is achieved by C—H⋯N hydrogen bonds .

Scientific Research Applications

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-6-1-2-7-8-3-4-9(6)7/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRFCMKWUJAVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Reactant of Route 2
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Reactant of Route 3
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Reactant of Route 4
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Reactant of Route 5
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Reactant of Route 6
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol

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